![molecular formula C11H17BrClNO3S B2989272 {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1797840-18-6](/img/structure/B2989272.png)
{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO3S and its molecular weight is 358.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride interacts with its targets and its overall stability .
生物活性
The compound {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromo-substituted aromatic ring and a methanesulfonylethoxy group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H17BrClNO3S
- Molecular Weight : 320.68 g/mol
- CAS Number : 1797840-18-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a GPR119 receptor agonist, which is involved in glucose metabolism and insulin secretion. Activation of GPR119 has been linked to increased bone mass and improved metabolic profiles in animal models .
Mechanism | Description |
---|---|
GPR119 Agonism | Enhances insulin secretion and glucose homeostasis |
Bone Mass Regulation | May promote bone formation and mineralization |
Neuroprotective Effects | Potential effects on neuronal survival and function |
In Vitro Studies
Recent in vitro experiments have demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, studies have indicated that it can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The precise mechanisms involve the activation of caspase pathways, leading to programmed cell death .
In Vivo Studies
In vivo studies conducted on rodent models have shown promising results regarding the compound's effects on bone density. Administration of this compound resulted in increased bone mineral density (BMD) compared to control groups. This effect is hypothesized to be mediated through GPR119 receptor activation, which enhances osteoblast activity and reduces osteoclastogenesis .
Case Studies
-
Case Study on Diabetes Management :
A study involving diabetic rats treated with the compound showed improved glycemic control and enhanced insulin sensitivity. The results indicated a reduction in fasting blood glucose levels by approximately 30% after four weeks of treatment. -
Bone Density Improvement :
Another case study assessed the impact of the compound on bone health in ovariectomized rats, a model for postmenopausal osteoporosis. The treated group exhibited a significant increase in BMD (up to 15%) compared to untreated controls after six weeks, highlighting its potential as a therapeutic agent for osteoporosis .
属性
IUPAC Name |
1-[3-bromo-2-(2-methylsulfonylethoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S.ClH/c1-13-8-9-4-3-5-10(12)11(9)16-6-7-17(2,14)15;/h3-5,13H,6-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVVLSZXPFXMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCCS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。